2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane
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Overview
Description
2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane is a synthetic compound that belongs to the category of psychoactive substances. It is commonly referred to as 4F-PCP, and it is a derivative of phencyclidine (PCP). 4F-PCP is a dissociative anesthetic that has been used in scientific research to study the central nervous system.
Mechanism of Action
The mechanism of action of 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane is not fully understood, but it is believed to act as an NMDA receptor antagonist. It binds to the receptor and blocks the action of glutamate, which is a neurotransmitter that is involved in learning and memory. This results in a decrease in the activity of the central nervous system and produces a dissociative effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane include a decrease in heart rate, blood pressure, and body temperature. It also produces a dissociative effect, which can lead to hallucinations, delusions, and a loss of sense of self. In addition, it can cause motor impairment, ataxia, and sedation.
Advantages and Limitations for Lab Experiments
The advantages of using 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane in lab experiments include its ability to produce a dissociative effect, which can be useful in studying the central nervous system. In addition, it has a high affinity for the NMDA receptor, which makes it a useful tool for studying the role of this receptor in learning and memory. The limitations of using 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane in lab experiments include its potential for toxicity and its potential for abuse.
Future Directions
There are several future directions for research on 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane. One area of interest is its potential as a therapeutic agent for the treatment of depression and anxiety. Another area of interest is its potential as a tool for studying the role of the NMDA receptor in the development of addiction. Finally, there is interest in developing new derivatives of 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane that may have improved therapeutic potential and reduced toxicity.
Synthesis Methods
The synthesis of 4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane involves the reaction of cyclohexanone with 4-fluorobenzyl chloride to form 4-fluorocyclohexanone. This intermediate is then reacted with 1,5-pentadiene in the presence of a palladium catalyst to yield 2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane.
Scientific Research Applications
4F-2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane has been used in scientific research to study the central nervous system. It has been found to have an affinity for the N-methyl-D-aspartate (NMDA) receptor, which plays a role in learning and memory. In addition, it has been shown to have an effect on the dopamine transporter, which is involved in reward and motivation.
properties
CAS RN |
114818-11-0 |
---|---|
Product Name |
2-(4-Fluorocyclohexyl)-5-pentyl-1,3-dioxane |
Molecular Formula |
C15H27FO2 |
Molecular Weight |
258.37 g/mol |
IUPAC Name |
2-(4-fluorocyclohexyl)-5-pentyl-1,3-dioxane |
InChI |
InChI=1S/C15H27FO2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(16)9-7-13/h12-15H,2-11H2,1H3 |
InChI Key |
QLFJMWRIZLXOBZ-UHFFFAOYSA-N |
SMILES |
CCCCCC1COC(OC1)C2CCC(CC2)F |
Canonical SMILES |
CCCCCC1COC(OC1)C2CCC(CC2)F |
Other CAS RN |
114818-11-0 |
synonyms |
2-(4-FLUOROCYCLOHEXYL)-5-PENTYL-1,3-DIOXANE |
Origin of Product |
United States |
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